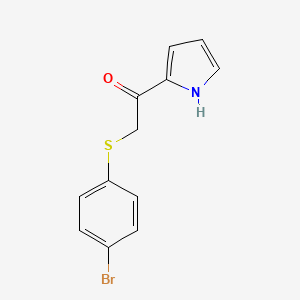

2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one

Description

The compound 2-((4-Bromophenyl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one features a 4-bromophenylthio group (-S-C₆H₄-Br) and a 1H-pyrrol-2-yl moiety attached to an ethanone core.

Properties

Molecular Formula |

C12H10BrNOS |

|---|---|

Molecular Weight |

296.18 g/mol |

IUPAC Name |

2-(4-bromophenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C12H10BrNOS/c13-9-3-5-10(6-4-9)16-8-12(15)11-2-1-7-14-11/h1-7,14H,8H2 |

InChI Key |

ZVLUNZYHKWBTND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(=O)CSC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the reaction of 4-bromothiophenol with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 1-(4-Bromophenyl)-2-((4-nitrobenzylidene)aminotriazolyl)ethan-1-one (13c, ) Structure: Incorporates a triazole ring and nitrobenzylidene substituent. Properties: Higher melting point (202–204°C) due to extended conjugation and rigidity. Yield (91%) and elemental analysis data (C: 41.97%, H: 2.04%, N: 13.48%) indicate efficient synthesis .

- 1-(4-Bromophenyl)-2-(thiazolyl/benzimidazotriazolyl)ethanones (22c, 22d, ) Structure: Thiazole or benzimidazotriazole substituents. Properties: Moderate yields (~77%) and NMR data (δ 7.97–5.71 ppm) reflect aromatic proton environments distinct from the pyrrole-containing target compound . Biological Implication: Thiazole/benzimidazole moieties are often associated with antimicrobial or anticancer activity, suggesting divergent applications compared to pyrrole-based systems.

Heterocyclic Core Modifications

- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)ethanones () Structure: Features a sulfoximide group (-S(O)=N-) instead of a thioether. Properties: Lower melting points (e.g., 137.3–138.5°C for 1f) due to reduced planarity. DFT studies highlight electronic differences in charge distribution . Reactivity: The sulfoximide group may participate in unique redox or coordination chemistry compared to the thioether in the target compound.

- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydropyrrol-3-one () Structure: A dihydropyrrolone core with chlorophenyl and thiophenyl groups. Synthesis: Base-catalyzed cyclization under mild conditions, differing from likely coupling methods for the target compound .

Functional Group Comparisons

- Oxadiazole and Pyrimidine Derivatives () Structure: Oxadiazole (e.g., 11a in ) or pyrimidine-thioether substituents. Biological Activity: Explicitly noted as anticancer agents, with molecular ion peaks (e.g., m/z 361 for 11a) aiding structural confirmation .

Data Tables

Table 1: Physical and Spectral Properties

Biological Activity

The compound 2-((4-Bromophenyl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((4-Bromophenyl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is , with a molecular weight of approximately 292.18 g/mol. The presence of the bromophenyl group and the thioether linkage are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-((4-Bromophenyl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one exhibit notable antibacterial properties. For instance, a study on thiazole derivatives, which share structural similarities, demonstrated significant antibacterial activity against multi-drug resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been investigated in various cancer cell lines. For example, thiazole-bearing molecules showed promising antiproliferative activity against Jurkat and HT29 cell lines, with IC50 values lower than those of standard drugs like doxorubicin . The mechanism often involves the induction of apoptosis through interactions with Bcl-2 proteins, suggesting that similar mechanisms may be applicable to 2-((4-Bromophenyl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one.

Anticonvulsant Activity

Some derivatives have been evaluated for their anticonvulsant properties. A study highlighted that certain thiazole derivatives displayed significant anticonvulsant effects, indicating that modifications in the pyrrole or thioether moieties could enhance such activities .

The biological activity of 2-((4-Bromophenyl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is hypothesized to involve:

- Hydrophobic interactions : The bromophenyl group enhances lipophilicity, facilitating membrane permeability.

- Enzyme inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.